molecular formula C20H24N2O3S2 B3801906 N-[[1-(1-phenylcyclopropanecarbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide

N-[[1-(1-phenylcyclopropanecarbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide

Cat. No.: B3801906
M. Wt: 404.6 g/mol
InChI Key: QYNQQWMXIKTEMZ-UHFFFAOYSA-N
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Description

N-[[1-(1-phenylcyclopropanecarbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide is a complex organic compound with a unique structure that combines a cyclopropane ring, a piperidine ring, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(1-phenylcyclopropanecarbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions involving diazo compounds and alkenes.

    Introduction of the piperidine ring: This step often involves the use of piperidine derivatives and appropriate coupling reagents.

    Attachment of the thiophene sulfonamide group: This is usually done through sulfonation reactions using thiophene derivatives and sulfonyl chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process would also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(1-phenylcyclopropanecarbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[[1-(1-phenylcyclopropanecarbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[1-(1-phenylcyclopropanecarbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(1-phenylcyclopropanecarbonyl)piperidin-3-yl]methyl]benzene sulfonamide
  • N-[[1-(1-phenylcyclopropanecarbonyl)piperidin-3-yl]methyl]furan-2-sulfonamide

Uniqueness

N-[[1-(1-phenylcyclopropanecarbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide is unique due to the presence of the thiophene sulfonamide group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[1-(1-phenylcyclopropanecarbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S2/c23-19(20(10-11-20)17-7-2-1-3-8-17)22-12-4-6-16(15-22)14-21-27(24,25)18-9-5-13-26-18/h1-3,5,7-9,13,16,21H,4,6,10-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNQQWMXIKTEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2(CC2)C3=CC=CC=C3)CNS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[1-(1-phenylcyclopropanecarbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide
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N-[[1-(1-phenylcyclopropanecarbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide
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